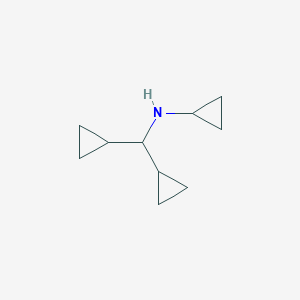

N-(dicyclopropylmethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)cyclopropanamine |

InChI |

InChI=1S/C10H17N/c1-2-7(1)10(8-3-4-8)11-9-5-6-9/h7-11H,1-6H2 |

InChI Key |

VDZRTQJTIJNIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for N Dicyclopropylmethyl Cyclopropanamine and Its Structural Analogs

Retrosynthetic Analysis of N-(Dicyclopropylmethyl)cyclopropanamine

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the carbon-nitrogen bond formed between the dicyclopropylmethyl group and the cyclopropanamine moiety. This bond can be forged through a reductive amination protocol, a robust and widely employed method for C-N bond formation. This approach identifies two key synthons: cyclopropanamine and dicyclopropyl ketone.

The synthesis of cyclopropanamine is a well-established area of research with numerous documented routes. Dicyclopropyl ketone, the precursor to the dicyclopropylmethyl group, can be synthesized through various methods, often starting from readily available materials like γ-butyrolactone. The ketone can then be subjected to reductive amination with cyclopropanamine to yield the final product.

Classical and Modern Synthetic Approaches to Cyclopropylamine (B47189) Scaffolds

The cyclopropylamine moiety is a critical component of the target molecule and is a prevalent structural motif in medicinal and agricultural chemistry. Its synthesis has been the subject of extensive research, leading to a diverse array of synthetic methods.

Direct Cyclopropanation Reactions of Olefinic Precursors

One of the most direct methods for forming a cyclopropane (B1198618) ring is through the cyclopropanation of an alkene. This can be achieved using carbenes or carbenoids. The Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species, is a classic example of this approach. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Modern variations of cyclopropanation often involve transition-metal catalysis, using diazo compounds as carbene precursors. Catalysts based on rhodium, copper, and palladium have been developed to promote the cyclopropanation of a wide range of olefins with high efficiency and selectivity.

Amination Strategies for the Formation of Cyclopropylamine Moieties

Several strategies exist for the introduction of the amine functionality onto a pre-existing cyclopropane ring or for the concurrent formation of the ring and the C-N bond.

Classical methods often rely on the rearrangement of cyclopropyl-containing precursors. The Hofmann rearrangement of cyclopropanecarboxamide, derived from cyclopropanecarboxylic acid, provides a direct route to cyclopropylamine. Similarly, the Curtius rearrangement, involving the thermal or photochemical decomposition of a cyclopropanecarbonyl azide (B81097), also yields the desired amine.

More contemporary approaches include the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst. Reductive amination of cyclopropyl (B3062369) ketones also serves as a direct method for producing substituted cyclopropylamines.

| Method | Precursor(s) | Key Reagents | Description |

| Simmons-Smith Reaction | Alkene | CH₂I₂, Zn(Cu) | A stereospecific cyclopropanation using a carbenoid. |

| Catalytic Cyclopropanation | Alkene, Diazo compound | Rh, Cu, or Pd catalyst | Transition-metal catalyzed carbene addition to an alkene. |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | Rearrangement of an amide to an amine with one less carbon. |

| Curtius Rearrangement | Cyclopropanecarbonyl azide | Heat or UV light | Thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. |

| Kulinkovich-Szymoniak Reaction | Nitrile, Grignard reagent | Ti(OⁱPr)₄ | Titanium-mediated synthesis of primary cyclopropylamines. |

Stereoselective Synthesis of the Dicyclopropylmethyl and Cyclopropanamine Subunits

The stereochemistry of this compound can be controlled through the stereoselective synthesis of its constituent parts. This involves the use of chiral catalysts or auxiliaries to influence the formation of specific stereoisomers.

Diastereoselective Reaction Pathways

Diastereoselectivity in the synthesis of substituted cyclopropanes can be achieved by employing substrates with existing stereocenters that direct the approach of reagents to a particular face of the molecule. For instance, in the cyclopropanation of a chiral alkene, the resident stereocenter can influence the diastereomeric ratio of the resulting cyclopropane.

In the context of synthesizing the dicyclopropylmethyl moiety, the reduction of dicyclopropyl ketone can be rendered diastereoselective if the ketone possesses a nearby chiral center. However, as dicyclopropyl ketone itself is prochiral, enantioselective methods are required to produce a single enantiomer of dicyclopropylmethanol (B83125), a potential precursor to the amine.

Enantioselective Catalysis in Cyclopropylamine Construction

The enantioselective synthesis of cyclopropylamines has been a significant focus of modern synthetic chemistry. Asymmetric cyclopropanation reactions, utilizing chiral transition-metal catalysts, have proven to be highly effective in this regard. Chiral rhodium and copper complexes, for example, can catalyze the reaction of diazo compounds with alkenes to produce cyclopropanes with high enantiomeric excess.

Another powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral cyclopropylamines, chiral auxiliaries can be incorporated into the olefinic precursor prior to cyclopropanation or used in amination reactions.

The enantioselective reduction of ketones is a well-established method for producing chiral alcohols, which can then be converted to chiral amines. In the synthesis of the dicyclopropylmethyl subunit, the enantioselective reduction of dicyclopropyl ketone using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can provide access to enantiomerically pure dicyclopropylmethanol. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen synthetic route.

| Stereoselective Method | Target Subunit | Approach | Key Features |

| Asymmetric Cyclopropanation | Cyclopropanamine | Chiral transition-metal catalysts (e.g., Rh, Cu) with diazo compounds and alkenes. | Provides direct access to enantiomerically enriched cyclopropanes. |

| Chiral Auxiliary-Mediated Synthesis | Cyclopropanamine | Temporary incorporation of a chiral group to direct stereochemistry. | The auxiliary is removed after the key stereodefining step. |

| Enantioselective Ketone Reduction | Dicyclopropylmethyl | Chiral catalysts (e.g., Ru, Rh with chiral ligands) for the reduction of dicyclopropyl ketone. | Produces enantiomerically enriched dicyclopropylmethanol as a precursor to the chiral amine. |

Development of Scalable Synthetic Routes and Process Optimization for this compound

A significant advancement in the synthesis of the core structure of this compound has been the development of a reproducible, large-scale process for producing (1-cyclopropyl)cyclopropylamine hydrochloride. d-nb.infonih.govnih.gov This method is a notable improvement over previous protocols, which were reported to provide low yields and impure products, making them unsuitable for large-scale production. d-nb.info

The optimized, five-step synthetic route commences with commercially available methyl cyclopropanecarboxylate (B1236923) and can be reliably performed on a 50-gram scale and larger. d-nb.infonih.gov The key steps of this process are outlined below:

A crucial aspect of this scalable synthesis is the successful implementation of a Curtius degradation using the Weinstock protocol on 1-cyclopropylcyclopropanecarboxylic acid. nih.govresearchgate.net This transformation is pivotal in converting the carboxylic acid to the corresponding N-Boc-protected amine with a high yield of 76%. nih.govnih.govresearchgate.net The subsequent deprotection step proceeds efficiently to afford the desired amine hydrochloride in 87% yield. d-nb.infonih.govnih.gov

Table 1: Key Steps in the Scalable Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride

| Step | Starting Material | Key Reagents | Product | Yield | Scale |

|---|---|---|---|---|---|

| 1 | 1-Bromo-1-cyclopropylcyclopropane | t-BuLi, Dry Ice | 1-Cyclopropylcyclopropanecarboxylic acid | 64% | 900 mmol |

| 2 | 1-Cyclopropylcyclopropanecarboxylic acid | Et3N, Ethyl Chloroformate | N-Boc-protected (1-cyclopropyl)cyclopropylamine | 76% | ~560 mmol |

| 3 | N-Boc-protected (1-cyclopropyl)cyclopropylamine | HCl in Et2O | (1-Cyclopropyl)cyclopropylamine hydrochloride | 87% | 425.8 mmol |

Post-Synthetic Derivatization Chemistry of this compound and Related Precursors

The (1-cyclopropyl)cyclopropylamine moiety is a highly valuable building block in the synthesis of biologically active compounds. d-nb.info Its derivatives have found applications in the development of pharmaceuticals and agrochemicals. d-nb.infogoogle.com The primary amine functionality of (1-cyclopropyl)cyclopropylamine serves as a versatile handle for a wide array of post-synthetic derivatization reactions.

Common derivatization strategies for primary amines like (1-cyclopropyl)cyclopropylamine include:

N-Alkylation: Introduction of various alkyl groups onto the nitrogen atom.

N-Acylation: Reaction with acylating agents to form amides.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates.

These derivatization reactions allow for the systematic modification of the parent molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. Such modifications are crucial in medicinal chemistry for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

For instance, the synthesis of novel 1-phenylcyclopropane carboxamide derivatives highlights a common derivatization approach where a cyclopropane-containing carboxylic acid is coupled with various amines to generate a library of amide compounds. nih.gov Similarly, the core (1-cyclopropyl)cyclopropylamine can be reacted with a diverse range of carboxylic acids or their activated derivatives to produce a multitude of amide analogs.

The synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes further illustrates the chemical versatility of cyclopropylamine precursors. chemrxiv.org These synthetic methods provide access to a broad spectrum of substituted cyclopropylamines that can be used in the synthesis of complex molecules. chemrxiv.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-cyclopropyl)cyclopropylamine hydrochloride |

| Methyl cyclopropanecarboxylate |

| 1-Bromo-1-cyclopropylcyclopropane |

| 1-Cyclopropylcyclopropanecarboxylic acid |

| N-Boc-protected (1-cyclopropyl)cyclopropylamine |

| Di-tert-butyl pyrocarbonate |

| 1-phenylcyclopropane carboxamide |

| trans-2-substituted-cyclopropylamines |

Advanced Spectroscopic and Structural Characterization Methodologies in Cyclopropylamine Research

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending, rocking). Each type of bond and functional group absorbs IR radiation at a characteristic frequency range, making FTIR an indispensable tool for identifying the structural components of a molecule like N-(dicyclopropylmethyl)cyclopropanamine.

Key vibrational modes expected for this compound would include:

N-H Stretching: A secondary amine like this would typically show a weak absorption band in the 3300-3500 cm⁻¹ region.

C-H Stretching: The cyclopropyl (B3062369) C-H bonds are expected to absorb at higher frequencies (typically >3000 cm⁻¹) than C-H bonds in alkanes due to the increased s-character of the carbon orbitals. The methine C-H stretch would also be in this region.

CH₂ Scissoring and Twisting: Vibrations from the methylene (B1212753) groups on the cyclopropane (B1198618) rings would appear in the 1400-1480 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1000-1250 cm⁻¹ region.

Cyclopropane Ring Vibrations: The characteristic ring "breathing" and deformation modes of the cyclopropyl groups would produce distinct signals in the fingerprint region (below 1500 cm⁻¹), often around 1020-1050 cm⁻¹.

To illustrate the typical data obtained, the following table presents characteristic FTIR absorption bands for the closely related compound, cyclopropylamine (B47189).

Disclaimer: The following data is for the analogous compound Cyclopropylamine and is provided for illustrative purposes to demonstrate the application of FTIR spectroscopy.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3360 - 3290 | Medium |

| C-H Stretch (Cyclopropyl) | 3080 - 3000 | Medium-Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-N Stretch | ~1080 | Medium |

| Cyclopropyl Ring Deformation | ~1025 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes it particularly effective for analyzing symmetric, non-polar bonds and skeletal vibrations of the carbon framework.

For this compound, Raman spectroscopy would be highly effective for:

Identifying the Carbon Skeleton: The symmetric vibrations of the three cyclopropyl rings would produce strong and sharp signals, providing a distinct "molecular fingerprint."

Analyzing C-C Bonds: The C-C stretching modes within the strained cyclopropyl rings are highly polarizable and thus yield intense Raman bands.

A detailed study on the simpler analog cyclopropylamine revealed key vibrational modes. acs.orgnih.gov The Raman spectrum of this compound would be significantly more complex but would be interpreted based on these fundamental assignments. The symmetric ring breathing mode of the cyclopropane ring, for instance, is typically very strong in the Raman spectrum.

Disclaimer: The following data is based on findings for the analogous compound Cyclopropylamine and is provided for illustrative purposes. acs.orgnih.gov

| Vibrational Mode | Typical Frequency (cm⁻¹) | Raman Activity |

|---|---|---|

| C-H Stretch (Cyclopropyl) | 3000 - 3080 | Strong |

| CH₂ Scissoring | ~1445 | Medium |

| Cyclopropyl Ring Breathing (Symmetric) | ~1200 | Very Strong |

| C-N Stretch | ~1080 | Weak |

| NH₂ Torsion | ~254 | Medium |

Magnetic Resonance Techniques for Detailed Structural Elucidation

Magnetic resonance techniques exploit the magnetic properties of atomic nuclei and unpaired electrons to provide unparalleled insight into molecular structure, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic nuclei (primarily ¹H and ¹³C), NMR can map out the carbon-hydrogen framework and establish atom-to-atom connectivity.

For this compound, a full NMR analysis would involve:

¹H NMR: This would determine the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protons on the cyclopropyl rings would appear in the characteristic upfield region (typically 0-1.0 ppm), while the methine proton (CH-N) would be further downfield.

¹³C NMR: This would identify the number of unique carbon atoms. The carbons of the cyclopropyl rings would also be significantly shielded (upfield), while the methine carbon attached to the nitrogen would be deshielded.

2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign each signal. COSY (Correlation Spectroscopy) would show which protons are coupled to each other, HSQC (Heteronuclear Single Quantum Coherence) would link protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) C-H connections.

While specific data for this compound is unavailable, predicted chemical shifts and data from analogous compounds can illustrate the expected spectral features.

Disclaimer: The following table contains predicted ¹³C NMR chemical shifts for this compound and is for illustrative purposes only. Actual experimental values may vary.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

|---|---|---|

| Methine (CH-N) | ~60-70 | Doublet |

| Cyclopropyl Methine (attached to N) | ~30-40 | Doublet |

| Cyclopropyl Methine (on dicyclopropylmethyl group) | ~10-20 | Doublet |

| Methylene (CH₂) | ~2-10 | Triplet |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Species and Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While the parent this compound molecule is diamagnetic (no unpaired electrons) and thus EPR-silent, this technique is crucial for studying its potential radical intermediates formed during chemical reactions or upon irradiation.

If this compound were to undergo a one-electron oxidation, it could form a nitrogen-centered radical cation (an aminyl radical). EPR spectroscopy would be the definitive method for characterizing this transient species. The key parameters obtained from an EPR spectrum are:

g-factor: This is analogous to the chemical shift in NMR and helps identify the type of radical. For organic radicals, g-values are typically close to that of a free electron (~2.0023).

Hyperfine Coupling Constants (hfc): The interaction (coupling) of the unpaired electron with nearby magnetic nuclei (like ¹⁴N, ¹H) splits the EPR signal into multiple lines. The magnitude of the hfc is proportional to the spin density of the unpaired electron on that nucleus, providing a detailed map of the electron's delocalization.

For the hypothetical this compound radical cation, EPR would reveal the spin density on the nitrogen atom and how it is distributed to the adjacent methine and cyclopropyl protons. This information is critical for understanding the radical's structure, stability, and reactivity. Studies on other amine radical cations have shown that the geometry around the nitrogen atom significantly influences the hyperfine couplings. nih.gov

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, an XRD analysis would provide unambiguous data on:

Molecular Conformation: The exact spatial orientation of the three cyclopropyl groups relative to each other and the amine functionality.

Bond Parameters: Precise measurements of all C-C, C-N, and C-H bond lengths and angles, which can reveal the effects of ring strain and steric hindrance.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related tertiary amine, N,N-dicyclopropylcyclopropanamine (tricyclopropylamine), is available (CSD refcode: CCDC 101130) and serves as an excellent example of the data that can be obtained. nih.gov

Disclaimer: The following crystallographic data is for the analogous compound N,N-dicyclopropylcyclopropanamine (tricyclopropylamine) and is provided for illustrative purposes to demonstrate the type of information obtained from an XRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.135 |

| b (Å) | 10.485 |

| c (Å) | 16.015 |

| β (°) | 106.94 |

| Volume (ų) | 1628.7 |

| Z (Molecules per unit cell) | 8 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule and its fragments with high accuracy. This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C10H17N), HRMS would be expected to yield a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that corresponds to its exact calculated mass.

Analysis of the fragmentation pattern in an HRMS spectrum provides valuable information about the molecule's structure. The cyclopropyl and dicyclopropylmethyl moieties are strained ring systems, and their fragmentation would likely be a dominant process. Characteristic fragmentation pathways for a molecule like this compound would involve the cleavage of bonds within the cyclopropyl rings and the carbon-nitrogen bonds. The high resolution of the instrument allows for the elemental composition of each fragment ion to be determined, aiding in the elucidation of these fragmentation pathways.

Hypothetical HRMS Data Table for C10H17N This table is illustrative and not based on experimental data.

| Theoretical Fragment | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|

| [C10H17N]+ | 151.1361 | N/A | N/A |

| [C10H18N]+ | 152.1439 | N/A | N/A |

| [C7H12N]+ | 110.0970 | N/A | N/A |

| [C6H9]+ | 81.0704 | N/A | N/A |

Electronic Spectroscopy for Investigation of Electronic Transitions and Excited States

Electronic spectroscopy, including UV/Vis absorption and fluorescence spectroscopy, probes the electronic structure of a molecule by examining transitions between different electronic energy levels.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must typically possess a rigid structure and contain fluorophores (e.g., aromatic rings or extensive conjugated systems) that can undergo π → π* transitions. Since this compound lacks these features and is a flexible, saturated amine, it is not expected to exhibit significant fluorescence. nih.gov Consequently, the determination of its fluorescence quantum yield—a measure of the efficiency of the fluorescence process—would not be applicable.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Characterization

X-ray Photoelectron Spectroscopy is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. If this compound were analyzed as a thin film or adsorbed onto a substrate, XPS would be able to identify the presence of carbon (C) and nitrogen (N).

High-resolution XPS scans of the C 1s and N 1s regions would provide information about the chemical environment of these atoms. The C 1s spectrum would be expected to show a primary peak corresponding to C-C and C-H bonds. A smaller, slightly shifted peak corresponding to the C-N bonds might also be resolved. The N 1s spectrum would show a single peak characteristic of an amine nitrogen. The binding energy of this peak would confirm the neutral chemical state of the nitrogen atom.

Hypothetical XPS Binding Energy Data Table This table is illustrative and not based on experimental data.

| Element | Orbital | Expected Binding Energy (eV) | Chemical Bond |

|---|---|---|---|

| C | 1s | ~285.0 | C-C, C-H |

| C | 1s | ~286.5 | C-N |

Mechanistic Investigations of Chemical Transformations Involving the N Dicyclopropylmethyl Cyclopropanamine Core

Elucidation of Ring-Opening Mechanisms in Cyclopropylamine (B47189) Structures

The cleavage of the carbon-carbon bonds within the cyclopropyl (B3062369) ring is a key transformation for this class of compounds. This process can be initiated by various chemical stimuli, leading to the formation of highly reactive intermediates that dictate the final product profile.

The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under specific chemical conditions. One major pathway involves electrophilic ring opening, where interaction with an electrophile weakens a C-C bond, leading to scission. nih.gov For cyclopropylamines, protonation or reaction with a Lewis acid can initiate this process. In donor-acceptor cyclopropanes, bond heterolysis typically occurs at the vicinal bond to form a zwitterionic species. nih.gov However, strong σ-acceptor groups, like a protonated amine, can weaken the distal (C2-C3) bond, promoting its cleavage. nih.gov

Another significant pathway is oxidative ring-opening. This can be achieved through single electron transfer (SET) from the nitrogen atom, often facilitated by chemical oxidants or enzymes like horseradish peroxidase. acs.orgnih.gov The resulting aminium radical cation is a key intermediate that can undergo rapid and typically irreversible ring scission. sci-hub.se This process generates a carbon-centered radical, which is a hallmark of SET-mediated oxidation of cyclopropylamines. researchgate.net Transition metals can also induce ring scission through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.org

The cleavage of the cyclopropyl ring generates transient, highly reactive species. In SET-initiated pathways, the initial intermediate is an aminium radical cation (a protonated aminyl radical). acs.orgfrontiersin.org This species can rapidly undergo β-scission of the cyclopropane ring to yield a more stable, ring-opened distonic radical cation, where the charge and radical centers are separated. nih.govresearchgate.net

These distonic radical cations are pivotal in determining the subsequent chemical fate of the molecule. They can undergo further reactions, including intramolecular cyclization or bimolecular reactions with species like dissolved oxygen. nih.gov For example, studies on the oxidation of N-cyclopropyl-N-methylaniline demonstrated that the distonic cation radical could partition between unimolecular cyclization to form an N-methylquinolinium ion and reaction with oxygen to yield other products. nih.gov In the context of enzyme inactivation, these carbon-centered radical intermediates are implicated in the covalent modification of the enzyme's active site. frontiersin.orgnih.gov

Table 1: Comparison of Ring Scission Pathways for Cyclopropylamines

| Pathway | Initiating Species/Condition | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Electrophilic Opening | Protons, Lewis Acids | Zwitterionic Species / Dication | Addition of nucleophiles |

| Single Electron Transfer (SET) | Chemical Oxidants, SET Enzymes (e.g., HRP) | Aminium Radical Cation -> Distonic Radical Cation | Ring fragmentation, enzyme inactivation |

| Transition Metal Activation | Transition Metal Complexes (e.g., Rh(I), Pt(0)) | Metallacyclobutane | Formation of new cyclic or acyclic structures |

Oxidative Biotransformation Pathways and Related Mechanisms

The biotransformation of cyclopropylamines is predominantly mediated by oxidative enzymes, particularly the cytochrome P450 (CYP) superfamily. uomus.edu.iqnih.gov These enzymes catalyze reactions that can lead to either metabolic clearance or bioactivation, forming reactive species that may cause cellular damage. The mechanistic dichotomy between ring-intact N-dealkylation and ring-opening with enzyme inactivation is a central theme in the study of these compounds. frontiersin.orgku.edu

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates. ufl.edu For cyclopropylamines, CYP-mediated oxidation can proceed through several competing pathways. researchgate.net One outcome is conventional N-dealkylation, where an alkyl or cycloalkyl group is removed from the nitrogen atom, leaving the cyclopropyl ring of the other substituent intact. rsc.orgnih.gov This process typically involves the formation of a carbinolamine intermediate. uomus.edu.iq

Alternatively, certain cyclopropylamines act as mechanism-based inactivators, or "suicide substrates," of CYP enzymes. ku.eduacs.org This inactivation is attributed to a metabolic pathway that generates a reactive intermediate which covalently binds to the enzyme, irreversibly destroying its catalytic activity. nih.govnih.gov A third pathway has also been identified, involving the formation of metabolic intermediate complexes (MICs). In this process, a metabolite, often a nitroso compound, coordinates tightly to the heme iron of the CYP enzyme, leading to potent but reversible inhibition. nih.govresearchgate.net

The Hydrogen Atom Transfer (HAT) mechanism is now widely considered the primary pathway for the standard N-dealkylation of amines by CYP450, including cyclopropylamines. acs.orgnih.gov This mechanism involves the abstraction of a hydrogen atom from the α-carbon (the carbon adjacent to the nitrogen) by the highly reactive iron-oxo species of the CYP active site. ku.edursc.org This step is followed by the recombination of the resulting carbon-centered radical with the hydroxyl group (hydroxyl recombination) to form a carbinolamine intermediate. nih.gov

This carbinolamine is unstable and spontaneously decomposes, cleaving the C-N bond to yield a dealkylated amine and a carbonyl compound. uomus.edu.iqrsc.org For instance, the N-decyclopropylation of N-cyclopropyl-N-methylaniline by CYP2B1 yields N-methylaniline and cyclopropanone (B1606653) hydrate. nih.gov Crucially, the HAT pathway proceeds without cleavage of the cyclopropyl ring and does not typically lead to the inactivation of the P450 enzyme. acs.orgnih.gov

The Single Electron Transfer (SET) mechanism was initially proposed to explain how cyclopropylamines inactivate CYP450 enzymes. acs.orgku.edu This pathway posits that the catalytic cycle begins with the transfer of a single electron from the amine nitrogen to the CYP active site, forming a reactive aminium radical cation. nih.govfrontiersin.org

For a cyclopropylamine, this radical cation can undergo extremely rapid cleavage of the strained cyclopropyl ring. acs.orgsci-hub.se This ring scission generates a carbon-centered radical that can then covalently modify the P450 enzyme, leading to its inactivation. nih.gov While this mechanism elegantly explains suicide inactivation, its role in general P450-mediated amine metabolism has been questioned. nih.gov Studies using model compounds like N-cyclopropyl-N-methylaniline have shown that while SET oxidants like horseradish peroxidase cause exclusive ring-opening, CYP450 oxidation of the same substrate yields ring-intact products via the HAT mechanism, with no enzyme inactivation observed. acs.orgnih.gov This suggests that for many cyclopropylamines, the HAT pathway is kinetically favored over the SET pathway in the CYP active site. nih.gov

Table 2: Mechanistic Comparison of CYP450-Mediated Amine Oxidation

| Feature | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |

|---|---|---|

| Initial Step | H-atom abstraction from α-carbon | Electron removal from nitrogen |

| Key Intermediate | Carbon radical -> Carbinolamine | Aminium radical cation -> Ring-opened radical |

| Primary Products | N-dealkylated amine, Aldehyde/Ketone (e.g., cyclopropanone) nih.gov | Products from ring-fragmented intermediates nih.gov |

| Enzyme Fate | Catalytic turnover, no inactivation acs.org | Potential for covalent modification and "suicide" inactivation frontiersin.orgku.edu |

| Evidence | P450 oxidation of model substrates yields ring-intact products. nih.govnih.gov | Explains suicide inactivation; observed with non-P450 SET oxidants. acs.orgnih.gov |

Role of Proton-Coupled Electron Transfer (PCET) in N-H Bond Activation

The activation of the nitrogen-hydrogen (N-H) bond in amine substructures is a critical step in initiating a variety of chemical transformations. While stepwise pathways involving initial deprotonation followed by oxidation or vice-versa are common, a concerted mechanism known as Proton-Coupled Electron Transfer (PCET) presents an alternative, often lower-energy, pathway. In the context of the N-(dicyclopropylmethyl)cyclopropanamine core, a PCET mechanism for N-H bond activation is a plausible alternative to stepwise deprotonation and oxidation pathways. bris.ac.uk PCET involves the simultaneous transfer of a proton and an electron from the amine to an acceptor complex.

Investigation of Nucleophilic and Electrophilic Reactivity Sites on Amine and Cyclopropyl Moieties

The unique structure of this compound, featuring a secondary amine and three cyclopropyl rings, presents distinct sites for both nucleophilic and electrophilic attack. The reactivity is largely dictated by the interplay between the basic amine group and the highly strained three-membered rings. longdom.org

The primary nucleophilic site is the nitrogen atom, owing to its lone pair of electrons. This makes the amine group basic and allows it to act as a nucleophile in various organic reactions, such as substitution and addition processes. longdom.org

Conversely, electrophilic reactivity is associated with the cyclopropane rings. Cyclopropanes bearing an electron-accepting group are known to react as electrophiles in polar, ring-opening reactions. researchgate.netnih.gov While the this compound core lacks a strong, permanent electron-withdrawing group attached to the rings, the amine itself can facilitate electrophilic character under certain conditions. Upon protonation or oxidation of the nitrogen atom (forming an ammonium (B1175870) or aminium species), the adjacent cyclopropyl C-C bonds become polarized and susceptible to nucleophilic attack, leading to ring-opening. This enhanced reactivity is a direct consequence of the significant ring strain (over 100 kJ mol⁻¹) inherent in the cyclopropane moiety, which provides a strong thermodynamic driving force for reactions that cleave the ring. nih.gov

| Site | Type of Reactivity | Governing Factors | Potential Reactions |

|---|---|---|---|

| Nitrogen Atom | Nucleophilic | Presence of lone pair of electrons | Alkylation, Acylation, Protonation |

| Cyclopropyl Carbons | Electrophilic (upon activation) | High ring strain; polarization by adjacent electron-withdrawing group or aminium ion | Nucleophilic ring-opening |

Radical-Mediated Reaction Mechanisms Associated with Cyclopropylamine Transformations

Cyclopropylamines are well-established precursors for radical-mediated transformations, primarily due to the high strain energy of the three-membered ring which facilitates ring-opening reactions. bris.ac.uklongdom.org For the this compound core, these mechanisms typically commence with the formation of a nitrogen-centered radical.

A common pathway is initiated by a single-electron transfer (SET) from the nitrogen atom to a suitable oxidant, often under photochemical or electrochemical conditions. chemrxiv.orgthieme-connect.com This SET process generates a nitrogen radical cation. bris.ac.uk Due to the inherent torsional and angular strain of the attached cyclopropane rings, this intermediate readily undergoes a rapid β-scission of one of the cyclopropane C-C bonds. thieme-connect.com This ring-opening step is facile and results in the formation of a more stable distonic radical cation, where the positive charge remains on the nitrogen (as an iminium ion) and the radical is located on a terminal carbon atom. thieme-connect.com

Several conditions have been developed to initiate these radical transformations, as summarized in the table below.

| Initiation Method | Typical Reagents/Conditions | Key Intermediate | Outcome |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., 4CzIPN, nPr-DMQA+), visible light (e.g., blue or red LEDs) | Nitrogen radical cation | [3+2] Cycloaddition, Annulation |

| Chemical Oxidation | Strong oxidants (e.g., Ce(IV) salts) | Nitrogen radical cation | Ring-opening and functionalization |

| Enzyme-Mediated Oxidation | Cytochrome P450 enzymes (e.g., CYP1A2), peroxidases | Reactive ring-opened intermediates | Metabolic activation, formation of covalent adducts |

The formation of reactive radical intermediates is also a key aspect of the metabolic activation of some drugs containing cyclopropylamine moieties, which can lead to the formation of covalent adducts with proteins. acs.orghyphadiscovery.com

Cycloaddition and Molecular Rearrangement Reactions Involving this compound Substructures

The radical-mediated ring-opening of the cyclopropylamine core provides a powerful platform for formal cycloaddition reactions. nih.gov Specifically, N-aryl cyclopropylamines are known to participate in formal [3+2] cycloadditions with alkenes and alkynes to generate five-membered ring systems like aminocyclopentanes and aminocyclopentenes. bris.ac.ukchemrxiv.orgthieme-connect.com

The mechanism for this transformation is directly linked to the radical processes described previously. Following the single-electron oxidation of the amine and β-scission of a cyclopropane ring, a 1,3-radical cation intermediate is formed. This intermediate can be trapped by a two-atom π-system (the dipolarophile, such as an alkene), which acts as the two-component in the cycloaddition. nih.gov The intermolecular addition of the carbon-centered radical to the alkene generates another radical intermediate, which then undergoes an intramolecular cyclization and subsequent reduction to afford the final cyclopentane (B165970) product and regenerate the catalyst. thieme-connect.com This methodology provides access to substituted cyclopentylamine (B150401) derivatives, which are valuable structural motifs. rsc.org These reactions can be performed under mild conditions using visible-light photoredox catalysis, offering a sustainable approach to complex molecule synthesis. thieme-connect.com

While the [3+2] cycloaddition is the most prominent reaction of this type, other rearrangements are known for related cyclopropyl systems. For example, cyclopropyl imines can undergo Cloke-like rearrangements. sci-hub.red Donor-acceptor cyclopropanes are also known to participate in [3+3] cycloadditions. nih.gov Although these specific rearrangements have not been explicitly documented for this compound, the inherent strain in its multiple cyclopropyl rings suggests a potential for diverse rearrangement pathways under appropriate catalytic conditions.

Kinetic and Thermodynamic Profiling of Reaction Pathways

When a chemical reaction can yield more than one product, the final product distribution is governed by either kinetic or thermodynamic control. wikipedia.org For transformations involving this compound, which has multiple reactive cyclopropyl rings, understanding these principles is crucial for predicting and controlling reaction outcomes.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest. wikipedia.org This corresponds to the reaction pathway with the lowest activation energy (Ea).

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium), the major product is the most stable one, irrespective of how fast it is formed. wikipedia.org This product corresponds to the lowest Gibbs free energy (G).

In the context of the radical-mediated ring-opening of this compound, there are two distinct types of cyclopropyl rings that could open: the N-cyclopropyl ring or one of the two rings on the dicyclopropylmethyl group. The kinetically favored pathway would involve the cleavage that leads to the most stable transition state, while the thermodynamically favored pathway would result in the most stable final product after subsequent reactions. The relative stability of the intermediate radicals and the final products would dictate the outcome under different conditions.

Thermodynamic data for the parent cyclopropylamine molecule provides a baseline for understanding the energetics of the core structure.

| Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (liquid, ΔfH°liquid) | 23.4 ± 1.1 | kJ/mol |

| Enthalpy of Combustion (liquid, ΔcH°liquid) | -2250.3 ± 1.0 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 13.18 | kJ/mol |

Data sourced from the NIST Chemistry WebBook for Cyclopropanamine. nist.gov

Computational and Theoretical Chemistry Approaches for N Dicyclopropylmethyl Cyclopropanamine Research

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

For a flexible molecule like N-(dicyclopropylmethyl)cyclopropanamine, MD simulations are crucial for:

Conformational Sampling: Exploring the different spatial arrangements (conformers) that the molecule can adopt at a given temperature and identifying the most populated and energetically favorable conformations.

Dynamic Properties: Simulating the vibrational and rotational motions of the molecule and how it interacts with its environment (e.g., a solvent).

Thermodynamic Averages: Calculating properties that depend on the ensemble of conformations, such as average bond lengths and angles over time.

MD simulations can reveal the preferred orientations of the cyclopropyl (B3062369) groups relative to each other and to the methyl group, providing a more complete understanding of the molecule's three-dimensional structure and flexibility.

Illustrative Results from a Hypothetical MD Simulation of a Cyclopropylamine (B47189) Derivative

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

| Parameter | Simulated Result | Simulation Conditions | Significance |

| Major Conformer Population | ~65% | 100 ns, in water, 300 K | Indicates the most probable shape of the molecule in solution. |

| C-N-C Bond Angle (average) | 112.5° ± 2.1° | 100 ns, in water, 300 K | Shows the average bond angle and its fluctuation over time. |

| Dihedral Angle τ(C-C-N-C) (major) | -175° to 175° | 100 ns, in water, 300 K | Describes the rotational preference around a key single bond. |

| Radius of Gyration | 3.8 Å | 100 ns, in water, 300 K | Provides a measure of the molecule's compactness. |

Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) is a theoretical framework used to understand and calculate the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. Computational chemistry plays a vital role in identifying these transition states and mapping the entire reaction pathway.

In the context of reactions involving this compound, computational methods can be used to propose and investigate the structures of potential reaction intermediates. For instance, in a reaction involving the cleavage of a cyclopropyl ring, which is a common reaction pathway for such compounds, theoretical calculations can help identify the structure of the resulting carbocation or radical intermediate. By calculating the energies of these intermediates, their stability can be assessed, providing insights into the feasibility of a proposed reaction mechanism.

A key application of computational chemistry in reaction mechanism studies is the calculation of the potential energy surface for a reaction. This involves locating the structures of the reactants, products, and, crucially, the transition state that connects them. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a primary determinant of the reaction rate.

For this compound, theoretical calculations could be used to investigate various potential reactions, such as N-dealkylation or ring-opening reactions. By calculating the activation barriers for different pathways, chemists can predict which reactions are more likely to occur under specific conditions.

Illustrative Energetics for a Hypothetical Reaction Pathway

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants | Reactant Molecule | 0.0 | B3LYP/6-311+G(d,p) |

| Transition State 1 | TS1 | +25.3 | B3LYP/6-311+G(d,p) |

| Intermediate | Intermediate 1 | +5.7 | B3LYP/6-311+G(d,p) |

| Transition State 2 | TS2 | +18.9 | B3LYP/6-311+G(d,p) |

| Products | Product Molecule | -10.2 | B3LYP/6-311+G(d,p) |

Quantitative Structure-Reactivity Relationship (QSAR) Studies using Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSAR) studies represent a computational methodology aimed at correlating the structural or property-based features of a set of compounds with their chemical reactivity or biological activity. For this compound and its analogs, QSAR models can be developed to predict reactivity in specific chemical transformations or interactions with biological targets. These models are built by calculating a series of numerical values, known as descriptors, that quantify various aspects of the molecule's topology, geometry, and electronic properties.

The development of a QSAR model for this compound derivatives would involve calculating descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and hydrophobic parameters (e.g., LogP). nih.gov These descriptors for a series of related molecules would then be statistically correlated with experimentally determined reactivity data. Computational tools are essential for generating these descriptors and building the predictive models. herts.ac.uk For instance, a model could predict the susceptibility of the cyclopropyl rings to ring-opening reactions based on electronic and steric descriptors of substituents. The predictive power of such models is crucial for designing new compounds with tailored reactivity without the need for exhaustive experimental synthesis and testing. nih.gov

Table 1: Hypothetical Computational Descriptors for a QSAR Study of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 151.26 | 2.8 | 1.25 | 1.00 |

| Analog A (Methylated Nitrogen) | 165.29 | 3.1 | 1.10 | 0.85 |

| Analog B (Hydroxylated Cyclopropyl) | 167.26 | 2.1 | 2.15 | 1.45 |

Fukui Functions and Local Reactivity Descriptors for Site Selectivity

Fukui functions are a key concept within Density Functional Theory (DFT) used to describe and predict the most reactive sites within a molecule. wikipedia.orgscm.com These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com This allows for the identification of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). wikipedia.org

For this compound, Fukui functions can pinpoint which atoms are most likely to participate in a chemical reaction. The analysis typically involves calculating two main forms of the function:

f+(r) : Describes the reactivity towards a nucleophilic attack and indicates the most favorable sites for accepting an electron.

f-(r) : Describes the reactivity towards an electrophilic attack and highlights the most favorable sites for donating an electron.

By condensing these function values to individual atomic centers, one can rank the atoms by reactivity. In the case of this compound, the nitrogen atom, with its lone pair of electrons, is expected to have the highest f-(r) value, marking it as the primary site for electrophilic attack (e.g., protonation or alkylation). Conversely, the hydrogen atoms or specific carbon atoms might be identified as sites for nucleophilic attack or radical abstraction, depending on the calculated f+(r) values. These descriptors provide a powerful tool for predicting the regioselectivity of reactions involving this compound. nsf.gov

Table 2: Hypothetical Condensed Fukui Function (f-) Values for Electrophilic Attack on this compound

| Atom | Atom Number | f- (Electrophilic Attack) | Predicted Rank for Electrophilic Attack |

|---|---|---|---|

| Nitrogen (N) | 1 | 0.45 | 1 |

| Methine Carbon (CH) | 2 | 0.08 | 3 |

| Cyclopropyl Carbon (attached to N) | 3 | 0.12 | 2 |

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The ESP surface is mapped onto the molecule's electron density surface, using colors to indicate different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). mdpi.com

For this compound, an ESP analysis would provide clear insights into its intermolecular interaction capabilities. nih.gov The analysis is expected to reveal a region of strong negative electrostatic potential (red) localized around the nitrogen atom, corresponding to its lone pair of electrons. This electron-rich area is the most likely site for interactions with electrophiles, proton donors in hydrogen bonding, and Lewis acids. mdpi.com The hydrocarbon framework, consisting of the cyclopropyl and methyl groups, would exhibit regions of neutral to weakly positive potential (green to blue), making them less likely to engage in electrostatic-driven interactions. This visualization is invaluable for understanding how the molecule will orient itself when approaching other reactants or a biological receptor site. dntb.gov.ua

Table 3: Predicted Electrostatic Potential Characteristics for this compound

| Molecular Region | Predicted ESP Value | Color Code | Implied Reactivity |

|---|---|---|---|

| Nitrogen Lone Pair | Strongly Negative | Red | Nucleophilic / Site for Electrophilic Attack |

| N-H Bond (if protonated) | Strongly Positive | Blue | Electrophilic / Hydrogen Bond Donor |

| Cyclopropyl C-H Bonds | Weakly Positive | Light Blue/Green | Weakly Electrophilic |

Computational Prediction of Novel Chemical Reactivity and Undiscovered Transformation Pathways

Modern computational chemistry provides powerful tools for exploring and predicting chemical reactions that have not yet been discovered experimentally. walshmedicalmedia.com Using methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. scienceopen.com This approach allows for the calculation of activation energies, which determine the feasibility and rate of a proposed reaction pathway. researchgate.net

For this compound, these predictive methods could be used to investigate novel transformation pathways. Given the strained nature of cyclopropyl rings, computational models could explore various ring-opening reactions under different conditions (e.g., acidic, oxidative). longdom.org For example, the mechanism of metabolic oxidation by cytochrome P450 enzymes could be simulated to predict potential metabolites, including reactive intermediates that might be formed through oxidation of the cyclopropylamine moiety. acs.org Furthermore, theoretical calculations can explore pericyclic reactions, radical-mediated transformations, or rearrangements that are not immediately obvious from known chemistry. polimi.it By mapping the potential energy surface, computational studies can uncover kinetically and thermodynamically plausible but experimentally unexplored reactions, guiding future synthetic and mechanistic investigations. mdpi.com

Table 4: Hypothetical Undiscovered Transformation Pathways for this compound

| Proposed Pathway | Computational Method | Key Parameter to Calculate | Predicted Outcome |

|---|---|---|---|

| Oxidative N-Dealkylation | DFT Transition State Search | Activation Energy (ΔG‡) | Formation of dicyclopropylmethanamine (B49678) and cyclopropanone (B1606653) |

| Radical-Initiated Ring Opening | Ab Initio Molecular Dynamics | Reaction Trajectory | Formation of unsaturated amine products |

| Acid-Catalyzed Rearrangement | DFT with Solvation Model | Reaction Energy (ΔG_rxn) | Isomerization to a more stable cyclic amine |

Biochemical Interaction and Enzymatic Catalysis Research on Cyclopropylamines

Mechanistic Probes for Cytochrome P450 Enzymes Utilizing Cyclopropylamine (B47189) Analogues

There is no available research specifically utilizing N-(dicyclopropylmethyl)cyclopropanamine as a mechanistic probe for cytochrome P450 enzymes.

Studies on Irreversible Enzyme Inhibition Mechanisms, particularly Monoamine Oxidases

No studies on the irreversible enzyme inhibition mechanisms of this compound, particularly concerning monoamine oxidases, have been found in the scientific literature.

Impact of Cyclopropyl (B3062369) Moieties on Enzyme Substrate Specificity and Catalytic Efficiency

The specific impact of the dicyclopropylmethyl and cyclopropanamine moieties of this compound on enzyme substrate specificity and catalytic efficiency has not been documented.

Stereochemical Considerations in Enzyme-Substrate Binding and Biotransformation

There is no available information regarding the stereochemical aspects of this compound in the context of enzyme-substrate binding and its subsequent biotransformation.

Comparative Biochemical Studies with Structurally Related Amine Derivatives

No comparative biochemical studies featuring this compound and its structurally related amine derivatives could be located.

Advanced Chemical Applications and Derivatization Research of N Dicyclopropylmethyl Cyclopropanamine

Development of Novel Chemical Reagents and Organocatalysts Incorporating the Cyclopropylamine (B47189) Motif

There is no specific information available in the scientific literature regarding the development of novel chemical reagents or organocatalysts derived from N-(dicyclopropylmethyl)cyclopropanamine. The inherent strain and electronic nature of the cyclopropane (B1198618) rings, combined with the nucleophilicity of the amine, could theoretically be exploited in catalyst design. However, no studies detailing such applications for this particular compound have been found. Research in the broader field of cyclopropylamines has explored their derivatives in various catalytic systems, but these are not specific to the this compound structure.

Exploration of this compound in the Synthesis of Complex Molecular Architectures

An extensive search of chemical databases and scholarly articles did not yield any examples of this compound being utilized as a building block or key intermediate in the total synthesis of complex natural products or other intricate molecular architectures. While the synthesis of complex molecules is a significant area of chemical research, the role of this specific compound has not been reported. nih.gov

Investigation of Supramolecular Interactions and Self-Assembly Properties Involving the Compound

There is no available research on the supramolecular interactions or self-assembly properties of this compound. The study of how molecules interact through non-covalent forces to form larger, organized structures is a sophisticated field of chemistry. rsc.orgrsc.orgresearchgate.net The unique three-dimensional shape of this compound could potentially lead to interesting packing and intermolecular interactions in the solid state or in solution. However, without experimental or computational studies, any discussion of its self-assembly behavior would be purely speculative.

Future Directions and Emerging Research Avenues for N Dicyclopropylmethyl Cyclopropanamine

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Reaction Design

Key applications in the context of N-(dicyclopropylmethyl)cyclopropanamine include:

Retrosynthetic Analysis: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways by deconstructing the target molecule into simpler, commercially available precursors. mindmapai.app This approach can uncover non-intuitive strategies that might be overlooked by human chemists.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to forecast the products of chemical reactions by analyzing reactants and conditions. researchgate.netmdpi.com For the synthesis of this compound, this could involve predicting the success and yield of various reductive amination or coupling strategies, saving significant time and resources on experimental trial-and-error. nih.gov

Optimization of Reaction Conditions: AI algorithms excel at navigating complex, multi-variable systems to find optimal reaction conditions, such as temperature, pressure, catalyst loading, and solvent choice, to maximize yield and selectivity. researchgate.netmindmapai.app This is particularly valuable for intricate multi-step syntheses.

Table 1: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Specific Goal for this compound | Potential Impact |

|---|---|---|

| Retrosynthetic Planning | Identify novel synthetic routes from simple starting materials. | Discovery of more efficient, cost-effective, and sustainable pathways. mindmapai.appmdpi.com |

| Forward Synthesis Prediction | Predict the major product and potential byproducts of proposed reaction steps. | Reduces failed experiments and accelerates validation of synthetic routes. nih.gov |

| Condition Optimization | Determine the optimal temperature, solvent, and catalyst for key synthetic steps. | Maximizes reaction yield, minimizes waste, and improves process efficiency. researchgate.net |

| Property Prediction | Forecast physical, chemical, and material properties of the compound and its derivatives. | Guides the design of new molecules for specific applications in materials science. |

Exploration of Unconventional Activation Methods for Cyclopropylamine (B47189) Transformations

Moving beyond traditional thermal heating, researchers are exploring unconventional methods to activate and drive chemical reactions. These techniques can offer unique reactivity, improved yields, and milder reaction conditions. For transformations involving the cyclopropylamine moiety, which possesses inherent ring strain, these methods hold particular promise. chemrxiv.org

Emerging activation strategies include:

Photochemical Activation: The use of light to initiate reactions can enable unique transformations not accessible through thermal methods. chemrxiv.org Research on N-aryl cyclopropylamines has demonstrated formal [3+2] cycloadditions initiated by photochemical activation, proceeding through a Single Electron Transfer (SET) mechanism without the need for photocatalysts. chemrxiv.orgchemrxiv.org This approach could be adapted to forge new carbon-carbon or carbon-heteroatom bonds using this compound as a substrate.

Mechanochemical Activation: This solvent-free technique uses mechanical force (e.g., ball milling) to induce chemical reactions. mdpi.combirmingham.ac.uk It is a cornerstone of green chemistry, reducing solvent waste and sometimes enabling reactions between solids that would otherwise be unreactive. mdpi.com This could be applied to synthesize or modify this compound, particularly in solid-state reactions.

Microwave Irradiation: Microwave heating provides rapid and uniform energy transfer to a reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.com This method could accelerate key steps in the synthesis of cyclopropylamines, such as cyclization or amination reactions.

Table 2: Comparison of Unconventional Activation Methods

| Activation Method | Principle | Potential Advantage for Cyclopropylamine Chemistry |

|---|---|---|

| Photochemistry | Uses light energy (photons) to excite molecules and initiate reactions. chemrxiv.org | Access to unique cycloaddition pathways and reactive intermediates. chemrxiv.org |

| Mechanochemistry | Applies mechanical force to induce chemical transformations. birmingham.ac.uk | Solvent-free conditions, reduced waste, and potential for novel solid-state reactivity. mdpi.com |

| Microwave Chemistry | Uses microwave irradiation for rapid and efficient heating. mdpi.com | Significant reduction in reaction times and potential for higher yields. |

Advancements in In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advancements in in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction system. mt.comspectroscopyonline.com

For the synthesis and transformation of this compound, these techniques can provide invaluable insights:

Identification of Transient Intermediates: Many reactions proceed through short-lived intermediates that are difficult to isolate. In situ spectroscopy can detect these transient species, offering direct evidence for proposed mechanistic pathways. spectroscopyonline.com

Process Optimization and Control: Real-time monitoring enables immediate adjustments to reaction conditions, ensuring process safety and optimizing for yield and purity. mt.com

Key in situ techniques applicable to this research include Fourier-transform infrared (FTIR) and Raman spectroscopy, which provide molecular-level information about the species present in the reaction vessel. mt.comnih.govfau.eu Raman spectroscopy, in particular, is well-suited for monitoring reactions in heterogeneous and solid-state systems, such as those employed in mechanochemistry. nih.gov

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to Cyclopropylamine Synthesis |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups. | Monitoring the conversion of carbonyls or nitriles during amination or cyclization steps. fau.eu |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to skeletal structures. | Tracking the formation of the cyclopropane (B1198618) ring and analyzing solid-state or mechanochemical reactions. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of molecules in solution. | Elucidating complex reaction pathways and identifying isomeric byproducts in real-time. spectroscopyonline.com |

Development of Sustainable and Green Chemistry Approaches for Cyclopropylamine Synthesis

The principles of green chemistry, which focus on minimizing environmental impact and maximizing efficiency, are increasingly guiding synthetic strategy. mdpi.com Future research on this compound will prioritize the development of more sustainable synthetic methods.

Key areas of focus include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product, such as the direct C-H amination of cyclopropanes. acs.org

Use of Renewable Feedstocks: Exploring pathways that begin with bio-based starting materials instead of petroleum-derived chemicals. longdom.org

Catalysis: Employing catalytic methods, including biocatalysis (using enzymes) or phase-transfer catalysis (PTC), to reduce energy consumption and waste. mdpi.comresearchgate.net PTC, for instance, has been shown to enable the use of less expensive reagents and milder conditions in cyclization and hydrolysis steps relevant to cyclopropylamine synthesis. researchgate.net

Continuous Flow Chemistry: Replacing traditional batch processing with continuous flow systems can improve safety, efficiency, and scalability while minimizing waste. mdpi.com This approach allows for precise control over reaction parameters and can be integrated with other green technologies like photochemistry.

These strategies aim to create synthetic processes that are not only scientifically elegant but also environmentally responsible and economically viable. mdpi.comlongdom.org

Interdisciplinary Research at the Interface of Organic Chemistry, Computational Science, and Materials Science

The future of chemical research lies in the seamless integration of multiple disciplines. virginia.edumdpi.com The study of this compound is well-positioned at the intersection of organic synthesis, computational science, and materials science. virginia.edu

Computational Modeling for Materials Design: Computational chemistry can be used to predict the properties of novel materials derived from this compound. ornl.gov By simulating the characteristics of polymers or coatings incorporating this molecule, researchers can virtually screen for candidates with desirable mechanical, thermal, or electronic properties, guiding and prioritizing experimental efforts. longdom.org

Synthesis of Advanced Materials: The rigid and strained cyclopropyl (B3062369) groups are known to impart unique properties to materials. longdom.org this compound can serve as a unique building block or cross-linking agent for creating advanced polymers, resins, or coatings with enhanced durability, rigidity, or thermal stability for high-performance applications. longdom.orglongdom.org

Synergistic Discovery: This interdisciplinary approach creates a feedback loop where organic chemists synthesize novel molecules, materials scientists test their properties, and computational scientists model the results to predict the next generation of targets. ornl.gov This synergy accelerates the discovery cycle from fundamental chemical synthesis to practical application. virginia.edu

By combining the creative power of organic synthesis with the predictive capabilities of computational science and the practical applications of materials science, researchers can fully exploit the potential of complex molecules like this compound.

Q & A

Q. What are the established synthetic routes for N-(dicyclopropylmethyl)cyclopropanamine in laboratory settings?

Methodological Answer: The synthesis of N-(dicyclopropylmethyl)cyclopropanamine derivatives typically involves catalytic hydrogenation or biocatalytic cascades. For example:

- Catalytic Hydrogenation : A platinum-catalyzed hydrogenation of imine intermediates (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) yields the target amine .

- Automated Flow Systems : Continuous flow systems with enzyme-packed beds (e.g., GOase-AdRedAm MPIR systems) enable efficient biocatalytic synthesis, achieving steady-state yields of >90% for structurally related cyclopropanamines .

Q. Key Reaction Parameters

| Method | Catalyst/Enzyme | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/C | Ethanol | 85–91 | |

| Biocatalytic Cascade | GOase-AdRedAm | Aqueous | >90 |

Q. How can researchers ensure the purity and structural integrity of this compound?

Methodological Answer: Analytical validation requires multi-technique cross-referencing:

Q. Characterization Data

| Technique | Key Data Points | Reference |

|---|---|---|

| NMR | δ 52.85 (cyclopropyl CH) | |

| HRMS | m/z 299.1503 [M+H] |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Safety protocols align with SDS guidelines for cyclopropanamine derivatives:

- PPE : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Ensure fume hoods for synthesis steps involving volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid electrostatic discharge .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR, HRMS) be resolved when characterizing novel derivatives?

Methodological Answer: Data contradictions often arise from conformational flexibility or impurities. Strategies include:

- Multi-Technique Validation : Cross-reference NMR with HRMS and IR to confirm functional groups .

- Dynamic NMR : Use variable-temperature NMR to resolve overlapping cyclopropane proton signals .

- Isotopic Labeling : Introduce labels to track amine proton environments .

Q. What strategies optimize catalytic hydrogenation efficiency for synthesizing cyclopropanamine derivatives?

Methodological Answer: Key factors include:

- Catalyst Selection : Pt/C outperforms Pd/C in reducing sterically hindered imines (e.g., 91% vs. 65% yield) .

- Solvent Systems : Polar aprotic solvents (e.g., THF) enhance substrate solubility and hydrogen diffusion .

- Pressure/Temperature : Moderate H pressure (3–5 atm) and 50–60°C minimize side reactions .

Q. Optimized Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pt/C | +15–20% |

| Reaction Temperature | 50–60°C | Reduces byproducts |

Q. How does the cyclopropyl group influence the compound’s stability under varying experimental conditions?

Methodological Answer: The cyclopropane ring introduces strain, affecting stability:

- Thermal Stability : Decomposition above 120°C releases cyclopropane fragments, confirmed by TGA-MS .

- Acid Sensitivity : Protonation at the amine group destabilizes the cyclopropane ring, leading to ring-opening in HCl (1M) .

- Oxidative Resistance : Stable under aerobic conditions but degrades in the presence of strong oxidizers (e.g., HNO) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for cyclopropanamine derivatives in biological systems?

Methodological Answer: SAR studies require systematic modifications:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro in N-[(3-nitrophenyl)methyl] derivatives) alters bioavailability .

- Bioisosteric Replacement : Replacing cyclopropane with spirocyclic moieties (e.g., morpholin-3-yl) modulates target affinity .

- Metabolic Stability : Cyclopropane’s strain increases susceptibility to CYP450 oxidation, necessitating pharmacokinetic profiling .

Q. Case Study: DNA Packaging

- N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride enhances DNA compaction via amine-DNA backbone interactions, validated by gel electrophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.